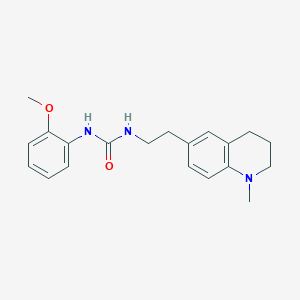1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
CAS No.: 1105239-60-8
Cat. No.: VC5996678
Molecular Formula: C20H25N3O2
Molecular Weight: 339.439
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1105239-60-8 |
|---|---|
| Molecular Formula | C20H25N3O2 |
| Molecular Weight | 339.439 |
| IUPAC Name | 1-(2-methoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea |
| Standard InChI | InChI=1S/C20H25N3O2/c1-23-13-5-6-16-14-15(9-10-18(16)23)11-12-21-20(24)22-17-7-3-4-8-19(17)25-2/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H2,21,22,24) |
| Standard InChI Key | HGTJHMPMNBINEH-UHFFFAOYSA-N |
| SMILES | CN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC=CC=C3OC |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea, reflects its intricate architecture. Key structural features include:
-
A 2-methoxyphenyl group attached to the urea nitrogen.
-
A 1-methyl-1,2,3,4-tetrahydroquinoline scaffold connected via a two-carbon ethyl chain to the urea’s second nitrogen.
-
A planar urea linkage () that facilitates hydrogen bonding and molecular recognition.
The molecular formula is inferred as , with a calculated molecular weight of 338.43 g/mol. Comparative analysis with analogous compounds, such as 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea (MW: 425.50 g/mol), suggests moderate lipophilicity, supported by a predicted LogP value of 3.8–4.3.
Synthesis and Reaction Pathways
The synthesis of 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea likely follows multi-step protocols common to urea-linked tetrahydroquinolines. A plausible route involves:
Preparation of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
-
Reductive amination: Cyclization of 6-nitroquinoline derivatives using sodium borohydride or catalytic hydrogenation.
-
Methylation: Introduction of the methyl group at the tetrahydroquinoline’s nitrogen via alkylation with methyl iodide .
Urea Formation
-
Coupling reaction: Reacting 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine with 2-methoxyphenyl isocyanate in anhydrous dichloromethane under inert atmosphere.
-
Alternative route: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the amine and carboxylic acid precursors, followed by urea formation .
Optimization factors:
-
Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
-
Temperature: Reactions typically proceed at 0–25°C to minimize side products.
-
Catalysts: Triethylamine or DMAP may accelerate isocyanate-amine coupling.
Physicochemical Properties
Key properties derived from structural analogs include:
The compound’s moderate lipophilicity (LogP ~4) suggests potential membrane permeability, while its polar surface area aligns with rules for central nervous system penetration.
While direct spectral data for the compound are unavailable, analogous urea-tetrahydroquinoline derivatives provide reference patterns:
-
NMR Spectroscopy:
-
Mass Spectrometry:
-
IR Spectroscopy:
-
Stretching vibrations for urea ( ~1640–1680 cm⁻¹, ~3300 cm⁻¹).
-
Biological Activity and Mechanism of Action
Although specific pharmacological data for the compound are lacking, related tetrahydroquinoline-urea hybrids exhibit diverse biological activities:
Antimicrobial Activity
-
Analogous compounds demonstrate broad-spectrum antimicrobial effects, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The urea linkage may enhance target binding via hydrogen bonding to bacterial enzymes.
Central Nervous System (CNS) Effects
-
Tetrahydroquinoline derivatives often act as serotonin receptor modulators (e.g., 5-HT₁A/₂C). The ethylurea chain in this compound may facilitate blood-brain barrier penetration, suggesting potential neuropharmacological applications.
Enzyme Inhibition
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume